
Diphosphirane, 1,2-bis(1,1-dimethylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphosphirane, 1,2-bis(1,1-dimethylethyl)- is an organophosphorus compound with the molecular formula C₉H₂₀P₂ and a molecular weight of 190.2026 g/mol . This compound is characterized by the presence of two phosphine groups linked by a three-membered ring, making it a member of the diphosphirane family. It is often used as a ligand in coordination chemistry and has applications in various fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diphosphirane, 1,2-bis(1,1-dimethylethyl)- can be synthesized through several methods. One common approach involves the reaction of chlorodiisopropylphosphine with a suitable base to form the desired diphosphirane . Another method includes the use of dilithiated reagents and chlorophosphines, which allows for the installation of two dialkylphosphino groups .
Industrial Production Methods
Industrial production of diphosphirane, 1,2-bis(1,1-dimethylethyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Diphosphirane, 1,2-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into secondary phosphines.
Substitution: It can participate in substitution reactions where one or both phosphine groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include lithium reagents for reduction, halogenated compounds for substitution, and oxidizing agents such as hydrogen peroxide for oxidation . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, secondary phosphines, and substituted diphosphiranes, depending on the specific reaction and conditions employed .
Applications De Recherche Scientifique
Diphosphirane, 1,2-bis(1,1-dimethylethyl)- has a wide range of scientific research applications:
Biology: The compound’s ability to form stable complexes makes it useful in studying biological systems and enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the synthesis of advanced materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism by which diphosphirane, 1,2-bis(1,1-dimethylethyl)- exerts its effects involves its ability to act as a ligand and form stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(diphenylphosphino)ethane (dppe): A common bidentate ligand used in coordination chemistry.
Di-tert-butylphosphine: Another organophosphorus compound with similar steric properties.
Diphosphirane, 1,2-bis(1,1-dimethylethyl)-3,3-dimethyl-: A closely related compound with additional methyl groups.
Uniqueness
Diphosphirane, 1,2-bis(1,1-dimethylethyl)- is unique due to its three-membered ring structure, which imparts distinct electronic and steric properties. This makes it particularly effective as a ligand in forming stable metal complexes and enhances its utility in various catalytic applications .
Propriétés
Numéro CAS |
68969-73-3 |
|---|---|
Formule moléculaire |
C9H20P2 |
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
1,2-ditert-butyldiphosphirane |
InChI |
InChI=1S/C9H20P2/c1-8(2,3)10-7-11(10)9(4,5)6/h7H2,1-6H3 |
Clé InChI |
GHTXIEQMFABQMS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)P1CP1C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


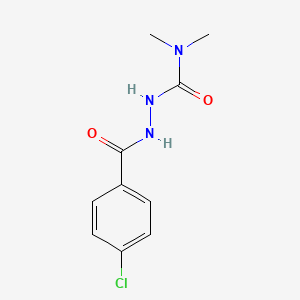
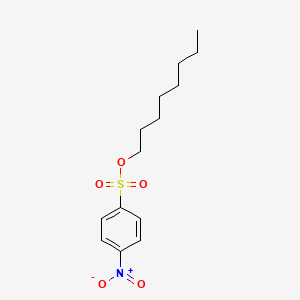
![Spiro[4.5]deca-6,9-dien-8-one, 6,10-dimethyl-](/img/structure/B14457770.png)
![1-[(Oxolan-2-yl)methyl]-1H-imidazole](/img/structure/B14457774.png)
![methyl N-cyano-N'-[4-(diethylamino)phenyl]carbamimidothioate](/img/structure/B14457778.png)

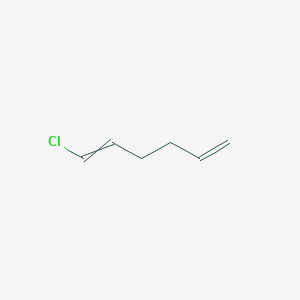
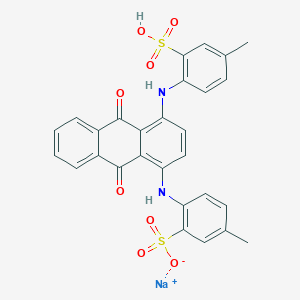

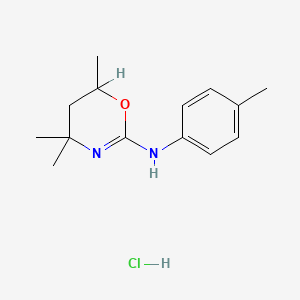
![7-(Bromoacetyl)-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14457816.png)
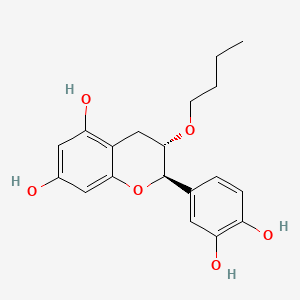
![2-Bromo-3-[(2-bromoprop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14457843.png)
![[Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14457850.png)
